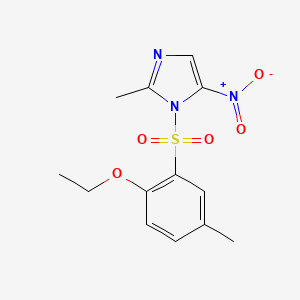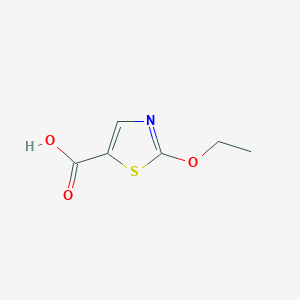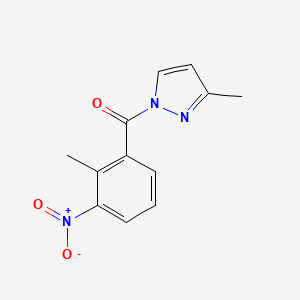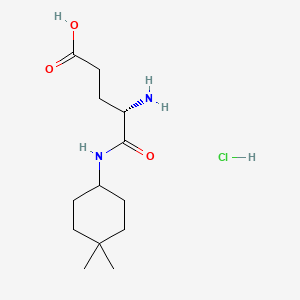
1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as sulconazole, is a synthetic antifungal drug that is used to treat various fungal infections. Sulconazole belongs to the imidazole class of antifungal drugs, which work by inhibiting the synthesis of ergosterol, a component of fungal cell membranes.
Wirkmechanismus
Sulconazole works by inhibiting the synthesis of ergosterol, a component of fungal cell membranes. Ergosterol is essential for the integrity and function of fungal cell membranes, and its inhibition leads to membrane disruption, leakage of intracellular components, and ultimately fungal cell death. Sulconazole also has activity against the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol.
Biochemical and Physiological Effects
Sulconazole has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects reported in clinical trials. It is rapidly absorbed after topical application, and its bioavailability is enhanced by the presence of the sulfonyl group, which increases its lipophilicity. Sulconazole has been shown to have a long half-life in the skin, which may contribute to its efficacy in the treatment of fungal skin infections.
Vorteile Und Einschränkungen Für Laborexperimente
Sulconazole has several advantages for use in lab experiments, including its broad-spectrum antifungal activity, low toxicity, and availability in both topical and oral formulations. However, its use may be limited by its relatively high cost compared to other antifungal agents, as well as its potential for drug resistance.
Zukünftige Richtungen
Future research on 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole could focus on its activity against emerging fungal pathogens, such as Candida auris and Aspergillus terreus, which are resistant to many conventional antifungal agents. In addition, 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole could be investigated for its potential use in combination with other antifungal agents to enhance efficacy and reduce the risk of drug resistance. Finally, further studies could explore the mechanism of action of 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in more detail, with the aim of identifying new targets for antifungal drug development.
Synthesemethoden
Sulconazole can be synthesized by the reaction of 2-methyl-5-nitroimidazole with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which reacts with the imidazole to form 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole. The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Sulconazole has been extensively studied for its antifungal activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. It has also been investigated for its potential use in the treatment of other fungal infections, such as tinea pedis and tinea corporis. In addition, 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been studied for its activity against biofilms formed by fungal pathogens, which are notoriously difficult to treat with conventional antifungal agents.
Eigenschaften
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-4-21-11-6-5-9(2)7-12(11)22(19,20)15-10(3)14-8-13(15)16(17)18/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRERQZRRMVQBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B7456277.png)
![[5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 5-methylpyrazine-2-carboxylate](/img/structure/B7456285.png)

![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)



